

A Comprehensive Technical Review of 2,5-Dichloroanisole

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,5-Dichloroanisole

Cat. No.: B158034

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth literature review of **2,5-dichloroanisole** (CAS No. 1984-58-3), a halogenated aromatic ether. While its structural analogs, such as dichlorophenols and dichloroanilines, are extensively studied, **2,5-dichloroanisole** remains a compound with a more limited body of specific research. This document synthesizes available data on its chemical properties, toxicology, and analytical methods. Furthermore, it presents plausible, evidence-based protocols and pathways for its synthesis and metabolism where specific literature is sparse, providing a valuable resource for researchers investigating this and related compounds.

Physicochemical and Chemical Properties

2,5-Dichloroanisole, also known as 1,4-dichloro-2-methoxybenzene, is a clear to slightly yellow liquid at room temperature.^[1] Its chemical structure consists of a benzene ring substituted with two chlorine atoms and one methoxy group. The physicochemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of **2,5-Dichloroanisole**

Property	Value	Source(s)
CAS Number	1984-58-3	[1] [2] [3]
Molecular Formula	C ₇ H ₆ Cl ₂ O	[1] [2]
Molecular Weight	177.03 g/mol	[1] [2]
Appearance	Clear, colorless to very slightly yellow liquid	[1]
Density	1.333 g/cm ³	[1]
Melting Point	24°C	[No Source]
Boiling Point	128-132°C (at 3.5 mmHg)	[No Source]
Flash Point	21°C	[No Source]
Vapor Pressure	0.185 mmHg (at 25°C)	[No Source]

| Synonyms | 1,4-Dichloro-2-methoxybenzene, 2,5-Dichlorophenyl methyl ether |[\[3\]](#) |

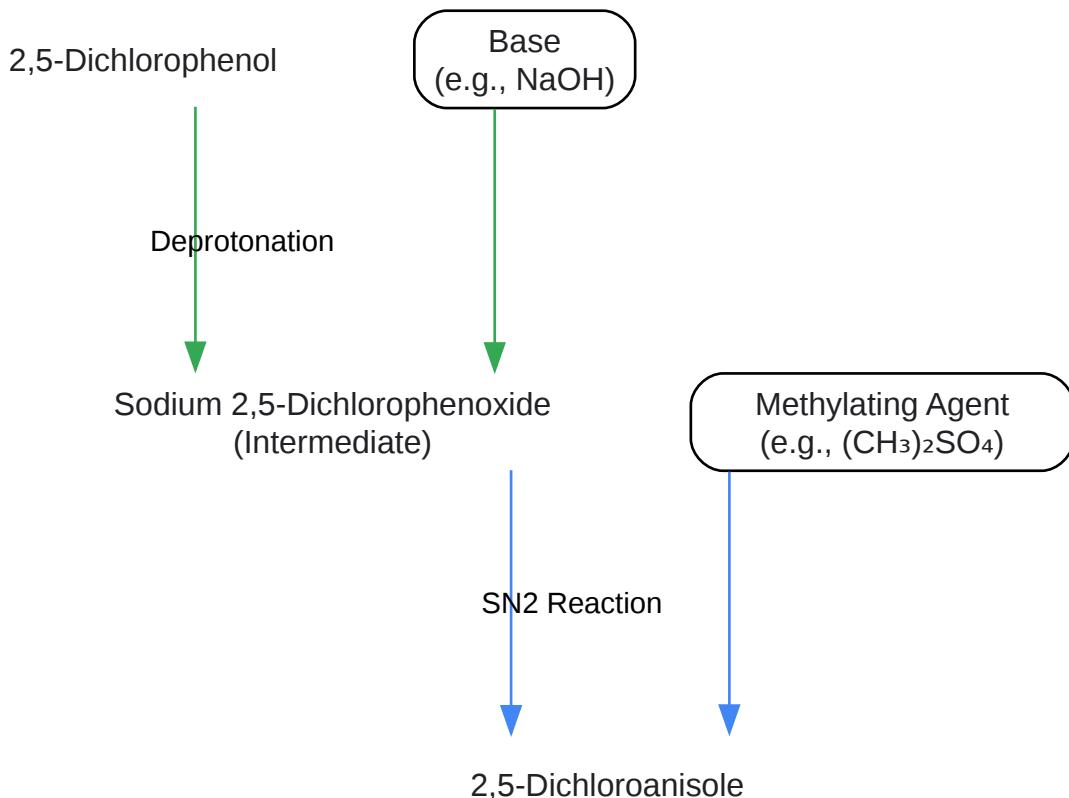
Synthesis and Manufacturing

While specific, peer-reviewed synthesis protocols for **2,5-dichloroanisole** are not abundant in the literature, its synthesis can be reliably achieved through the methylation of its corresponding phenol, 2,5-dichlorophenol. This reaction, a classic Williamson ether synthesis, is a standard method in organic chemistry. 2,5-Dichlorophenol is a readily available intermediate, which can be synthesized from p-dichlorobenzene.[\[4\]](#)

Proposed Synthesis Protocol: Williamson Ether Synthesis

This protocol describes a plausible method for synthesizing **2,5-dichloroanisole** from 2,5-dichlorophenol.

Materials:


- 2,5-Dichlorophenol (1.0 eq)

- Sodium hydroxide (NaOH) (1.1 eq)
- Dimethyl sulfate ((CH₃)₂SO₄) or Methyl iodide (CH₃I) (1.1 eq)
- Acetone or N,N-Dimethylformamide (DMF) as solvent
- Diethyl ether
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄)
- Deionized water

Protocol:

- In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2,5-dichlorophenol (1.0 eq) in the chosen solvent (e.g., acetone).
- Add sodium hydroxide (1.1 eq) to the solution to form the sodium phenoxide salt. Stir the mixture at room temperature for 30 minutes.
- Slowly add the methylating agent (e.g., dimethyl sulfate, 1.1 eq) to the reaction mixture.
- Heat the mixture to reflux and maintain for 3-4 hours, monitoring the reaction progress by Thin-Layer Chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
- Partition the residue between diethyl ether and water. Separate the organic layer.
- Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.
- Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

- Purify the crude **2,5-dichloroanisole** via vacuum distillation or column chromatography.

[Click to download full resolution via product page](#)

Caption: Plausible synthesis of **2,5-dichloroanisole** via Williamson ether synthesis.

Analytical Methodologies

The determination of trace levels of haloanisoles is critical in environmental and food safety analysis, often requiring high sensitivity and selectivity. Gas chromatography coupled with mass spectrometry (GC-MS) is the preferred technique.^[5] The following is a representative protocol for the analysis of **2,5-dichloroanisole** in a water matrix.

Experimental Protocol: GC-MS Analysis

This protocol outlines a general procedure for sample preparation and instrumental analysis.

Sample Preparation (Solid-Phase Microextraction - SPME):

- Place a 10 mL water sample into a 20 mL headspace vial.
- Add an appropriate amount of a surrogate standard (e.g., d5-2,4,6-trichloroanisole) and a salting-out agent (e.g., 2.5 g NaCl) to enhance analyte partitioning into the headspace.
- Seal the vial and place it in an autosampler tray.
- Equilibrate the sample at 60°C for 10 minutes with agitation.
- Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the sample headspace for 30 minutes at 60°C to extract volatile compounds.
- Desorb the fiber in the GC inlet at 250°C for 5 minutes.

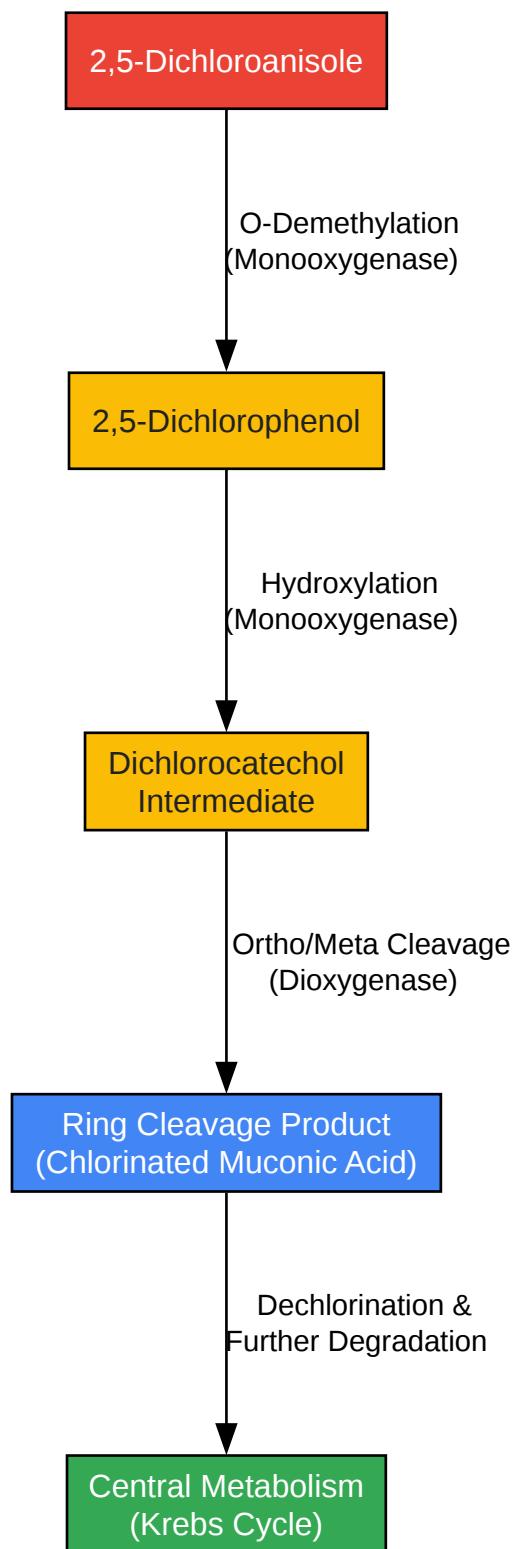
Instrumental Analysis (GC-MS):

- Gas Chromatograph: Agilent 8890 GC or equivalent.
- Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).[6]
- Inlet: Splitless mode, 250°C.[6]
- Carrier Gas: Helium at a constant flow of 1.0 mL/min.[6]
- Oven Program: Initial temperature of 45°C held for 2 min, ramp at 12°C/min to 325°C, hold for 11 min.[6]
- Mass Spectrometer: Agilent 7250 GC/Q-TOF or equivalent triple quadrupole MS.[6]
- Ionization Mode: Electron Ionization (EI) at 70 eV.[6]
- Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced sensitivity.
- Expected Mass Fragments (m/z): The mass spectrum will show a characteristic isotopic pattern for two chlorine atoms. Key ions would include the molecular ion cluster (m/z 176, 178, 180) and major fragments from the loss of CH₃ (m/z 161, 163, 165) or HCl.[2]

Table 2: Representative GC-MS Parameters

Parameter	Value
Injection Mode	Splitless
Inlet Temperature	250°C
Carrier Gas/Flow	Helium / 1.0 mL/min
Oven Program	45°C (2 min), ramp 12°C/min to 325°C (11 min)
Ionization	Electron Ionization (EI), 70 eV
Acquisition Mode	SIM / MRM

| Key Ions (m/z) | 176, 178, 161, 163 |


[Click to download full resolution via product page](#)Caption: General workflow for the analysis of **2,5-dichloroanisole** in water.

Metabolism and Environmental Fate

The specific metabolic pathway of **2,5-dichloroanisole** has not been extensively detailed in the available literature. However, chloroanisoles are recognized as environmental contaminants, often formed through the microbial O-methylation of chlorophenols, which are used in wood preservatives and pesticides.[7][8][9] The biodegradation of such chlorinated aromatic compounds by soil bacteria is a critical process in their environmental remediation.[10]

Based on the known metabolic pathways of analogous compounds, a plausible biodegradation pathway for **2,5-dichloroanisole** can be proposed. This pathway likely involves two key stages: initial transformation of the ether and subsequent degradation of the resulting phenol.

- O-Demethylation: The primary step is likely the cleavage of the ether bond by a monooxygenase enzyme, yielding 2,5-dichlorophenol and formaldehyde.
- Hydroxylation: The resulting 2,5-dichlorophenol is then hydroxylated by another monooxygenase to form a dichlorocatechol or dichlorohydroquinone intermediate.
- Ring Cleavage: A dioxygenase enzyme catalyzes the aromatic ring cleavage of the catechol/hydroquinone intermediate, leading to the formation of chlorinated aliphatic acids.
- Dechlorination and Central Metabolism: Subsequent enzymatic steps involve dechlorination and further breakdown, ultimately funneling the carbon skeletons into central metabolic pathways like the Krebs cycle.

[Click to download full resolution via product page](#)

Caption: A proposed microbial biodegradation pathway for **2,5-dichloroanisole**.

Toxicology and Safety

Toxicological information for **2,5-dichloroanisole** is primarily available from safety data sheets (SDS), which classify it as a hazardous substance.[\[3\]](#) Quantitative toxicity data, such as median lethal dose (LD50) or lethal concentration (LC50) values, are not readily available in the reviewed literature.[\[1\]](#) The primary hazards are associated with acute exposure through inhalation, ingestion, or skin contact.[\[3\]](#)

Table 3: GHS Hazard Classification for **2,5-Dichloroanisole**

Hazard Class	Category	Hazard Statement	Source(s)
Acute Toxicity, Oral	Category 4	H302: Harmful if swallowed	[2] [3]
Acute Toxicity, Inhalation	Category 4	H332: Harmful if inhaled	[2] [3]
Skin Corrosion/Irritation	Category 2	H315: Causes skin irritation	[2] [3]
Serious Eye Damage/Irritation	Category 2	H319: Causes serious eye irritation	[2] [3]

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation [\[2\]](#)[\[3\]](#) |

Health Effects:

- Inhalation: Harmful if inhaled, may cause respiratory tract irritation.[\[1\]](#)[\[3\]](#)
- Skin Contact: Causes skin irritation.[\[1\]](#)[\[3\]](#)
- Eye Contact: Causes serious eye irritation.[\[1\]](#)[\[3\]](#)
- Ingestion: Harmful if swallowed, may cause irritation of the digestive tract.[\[1\]](#)[\[3\]](#)

Due to its hazardous properties, handling of **2,5-dichloroanisole** requires appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and

respiratory protection if handled in a poorly ventilated area.

Applications and Uses

The literature indicates that the primary application of **2,5-dichloroanisole** is as a laboratory chemical or reagent.^{[3][11]} It is listed on the EPA's Toxic Substances Control Act (TSCA) inventory, indicating it is manufactured or imported for commercial purposes in the United States.^[2]

In stark contrast, the structurally similar compound 2,5-dichloroaniline has widespread industrial applications as a key intermediate in the synthesis of various products, including azo dyes, pigments, and the herbicide dicamba.^{[12][13]} The lack of documented large-scale applications for **2,5-dichloroanisole** suggests its use is likely confined to specialized synthesis or research contexts.

Conclusion

2,5-Dichloroanisole is a halogenated aromatic compound with well-defined physicochemical properties and clear toxicological hazards. However, there are significant gaps in the scientific literature regarding its specific applications, validated synthesis protocols, and metabolic fate. This review provides researchers with a foundational guide, summarizing known data and presenting scientifically plausible, generalized protocols for its synthesis and analysis. The proposed metabolic pathway, based on the degradation of analogous compounds, offers a starting point for future environmental and toxicological research. The contrast between the extensive use of 2,5-dichloroaniline and the limited application of **2,5-dichloroanisole** highlights how minor structural changes can dramatically alter a chemical's industrial relevance. Further investigation is warranted to fully elucidate the environmental behavior and potential applications of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. 2,5-Dichloroanisole | C7H6Cl2O | CID 16125 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. CN104591973A - Preparation method of 2,5-dichlorophenol - Google Patents [patents.google.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. lcms.cz [lcms.cz]
- 7. Chloroanisoles and Chlorophenols Explain Mold Odor but Their Impact on the Swedish Population Is Attributed to Dampness and Mold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Chloroanisoles and Chlorophenols Explain Mold Odor but Their Impact on the Swedish Population Is Attributed to Dampness and Mold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bacterial degradation of chlorophenols and their derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2,5-Dichloroanisole, 98% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 12. 2,5-Dichloroaniline - Pigment Uses, Synthesis etc._Chemicalbook [chemicalbook.com]
- 13. nbinno.com [nbinno.com]
- To cite this document: BenchChem. [A Comprehensive Technical Review of 2,5-Dichloroanisole]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b158034#literature-review-of-2-5-dichloroanisole-studies>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com